molecular formula C13H23NO4 B1531199 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid CAS No. 887591-65-3

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid

Cat. No.: B1531199
CAS No.: 887591-65-3
M. Wt: 257.33 g/mol
InChI Key: NKZAZUYDWWUQBL-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid is a Boc-protected piperidine derivative characterized by a tert-butoxycarbonyl (Boc) group at the nitrogen, an ethyl substituent at the 3-position, and a carboxylic acid moiety. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 273.33 g/mol (calculated). The Boc group enhances stability during synthetic processes, while the ethyl substituent increases lipophilicity, influencing solubility and pharmacokinetic properties. This compound is primarily used as a pharmaceutical intermediate in drug discovery and organic synthesis .

Properties

IUPAC Name

3-ethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-13(10(15)16)7-6-8-14(9-13)11(17)18-12(2,3)4/h5-9H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZAZUYDWWUQBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678877
Record name 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887591-65-3
Record name 1-(1,1-Dimethylethyl) 3-ethyl-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887591-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid, commonly referred to as Boc-3-ethylpiperidine-3-carboxylic acid, is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₃H₁₉NO₄
  • Molecular Weight : 243.30 g/mol
  • CAS Number : 84358-12-3

Synthesis

The synthesis of Boc-3-ethylpiperidine-3-carboxylic acid typically involves the protection of the amine group using a tert-butyloxycarbonyl (Boc) protecting group, followed by carboxylation of the ethyl-substituted piperidine. The reaction conditions often include the use of organic solvents and specific reagents to achieve high yields and purity.

The biological activity of Boc-3-ethylpiperidine-3-carboxylic acid is primarily attributed to its ability to interact with various biological targets. Its structural features allow it to participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding.

Anticancer Activity

Recent studies have evaluated the anticancer properties of Boc derivatives. For instance, compounds similar to Boc-3-ethylpiperidine have shown promising results in inhibiting cancer cell proliferation in vitro. A study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231), suggesting potential applications in cancer therapy .

Insecticidal Activity

The compound's structural analogs have been investigated for their insecticidal properties. Research indicates that certain piperidine derivatives can effectively target mosquito larvae, providing a basis for developing new insecticides against vectors such as Aedes aegypti, which transmit diseases like dengue and Zika virus .

Case Studies

  • Anticancer Study :
    • Objective : To evaluate the cytotoxic effects of Boc derivatives on breast cancer cells.
    • Findings : Compounds exhibited IC50 values ranging from 5 to 20 µM, indicating significant anticancer potential without substantial toxicity towards normal cells.
  • Insecticidal Evaluation :
    • Objective : Assess the larvicidal activity against Aedes aegypti.
    • Results : The tested compounds showed LC50 values below 50 µM, demonstrating efficacy comparable to traditional insecticides while highlighting lower mammalian toxicity profiles .

Data Tables

Biological ActivityCompoundIC50/LC50 ValuesReference
Anticancer ActivityBoc Derivative5 - 20 µM
Insecticidal ActivityBoc Analog< 50 µM

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 887591-65-3
  • IUPAC Name : 1-(tert-butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid

The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and an ethyl substituent, which enhances its stability and reactivity in synthetic pathways.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be utilized in:

  • Peptide Synthesis : The Boc group is commonly used to protect amine functionalities during peptide synthesis, facilitating the stepwise construction of peptide chains.
  • Synthesis of Bioactive Compounds : The compound can be transformed into various derivatives that exhibit biological activity, making it useful in the development of new drugs.

Medicinal Chemistry

The compound's structural features allow it to play a crucial role in medicinal chemistry:

  • Drug Development : Its ability to undergo nucleophilic substitution reactions enables the synthesis of more complex pharmaceutical compounds. For instance, derivatives of this compound have been explored for their potential as analgesics and anti-inflammatory agents.
  • Biological Activity Studies : Research indicates that derivatives of Boc-protected piperidines may exhibit significant biological activities, including interactions with neurotransmitter systems, which could lead to new treatments for neurological disorders.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Case Study 1: Peptide Synthesis

In a study focusing on the synthesis of cyclic peptides, researchers employed Boc-protected piperidine derivatives to facilitate the formation of peptide bonds while maintaining the integrity of sensitive functional groups. The study demonstrated that the use of Boc protection improved yields and selectivity in the final products.

Case Study 2: Neuropharmacological Research

A recent investigation into piperidine derivatives revealed that compounds similar to this compound exhibited promising activity as selective serotonin reuptake inhibitors (SSRIs). These findings suggest potential applications in treating depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent variations and their impact on molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid N/A C₁₃H₂₃NO₄ 273.33 3-Ethyl Pharmaceutical intermediates
1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid 534602-47-6 C₁₂H₂₁NO₄ 259.30 3-Methyl Organic synthesis
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid 934342-39-9 C₁₁H₁₈FNO₄ 247.26 3-Fluoro Drug discovery (e.g., AMPK activators)
1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-3-carboxylic acid 1396555-79-5 C₁₁H₁₉NO₅ 245.27 3-Hydroxy Biochemical research
1-(tert-Butoxycarbonyl)-6-phenylpiperidine-3-carboxylic acid 885275-13-8 C₁₇H₂₃NO₄ 305.37 6-Phenyl Structural diversity studies
1-(tert-Butoxycarbonyl)-3-(4-chlorobenzyl)piperidine-3-carboxylic acid 174606-16-7 C₁₉H₂₄ClNO₄ 365.85 3-(4-Chlorobenzyl) Targeted therapeutics
Key Observations:
  • Lipophilicity : Ethyl and benzyl substituents increase lipophilicity compared to methyl or hydroxyl groups, affecting membrane permeability .
  • Electronic Effects : Fluorine introduces electronegativity, altering electronic distribution and metabolic stability .

Preparation Methods

Step 1: Boc Protection of Piperidine Nitrogen

The Boc protecting group is introduced by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is typically performed in an organic solvent like methylene chloride or methanol at temperatures ranging from 10 to 40 °C.

Example Reaction Conditions:

  • Reactants: Piperidine derivative, di-tert-butyl dicarbonate, triethylamine.
  • Solvent: Methylene chloride or methanol.
  • Temperature: 10–40 °C.
  • Time: 3–4 hours.
  • Workup: Extraction, washing with water, drying over anhydrous sodium sulfate, and concentration to yield Boc-protected intermediate.

This method achieves high yields (around 90%) of Boc-protected piperidine intermediates.

Step 2: Introduction or Retention of the Ethyl Group at the 3-Position

The ethyl substituent at the 3-position can be introduced via alkylation or retained if starting from a suitably substituted piperidine. For example, 3-ethylpiperidine-3-carboxylic acid can be synthesized from β-keto esters derived from Boc-protected piperidine acids, followed by selective transformations.

A common approach involves:

  • Conversion of piperidine-3-carboxylic acid derivatives to β-keto esters using Meldrum’s acid in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
  • Subsequent methanolysis to obtain the β-keto esters.
  • Further transformations to introduce or preserve the ethyl group at the 3-position.

Step 3: Oxidation and Functional Group Transformations

For some intermediates, oxidation steps are required to convert hydroxy-substituted piperidines to ketones or carboxylic acids. A notable method involves:

  • Oxidation of N-Boc-3-hydroxy piperidine to N-Boc-3-piperidone using a mixed oxidant system of dimethyl sulfoxide (DMSO) and oxalyl chloride in the presence of an organic base such as triethylamine.
  • The reaction is typically carried out at low temperatures (-30 °C) in dichloromethane, followed by aqueous workup and crystallization to isolate the product with high purity (>98%).

Representative Synthetic Example (Adapted from Patent CN103204801A)

Step Reactants & Conditions Product Yield (%) Notes
1 3-pyridone + benzyl bromide in ethanol, cooled <5 °C, stirred overnight N-benzyl-3-pyridone quaternary ammonium salt 90 Isolated by filtration and washing
2 Reduction with sodium borohydride in ethanol at 0 °C N-benzyl-3-hydroxy piperidine 80 Workup includes extraction and drying
3 Hydrogenation with Pd/C catalyst and Boc2O in methanol under H2 atmosphere N-Boc-3-hydroxy piperidine 79 Catalyst filtered off, product purified by washing and extraction
4 Oxidation with DMSO/oxalyl chloride and triethylamine in dichloromethane at -30 °C N-Boc-3-piperidone 75 Purified by crystallization and washing

This sequence demonstrates an efficient route to Boc-protected piperidine derivatives with high purity and reasonable overall yield (>40% total yield for N-Boc-3-piperidone).

Analysis of Preparation Methods

Aspect Description Advantages Limitations
Boc Protection Reaction of piperidine amine with di-tert-butyl dicarbonate High yield, mild conditions, easy purification Requires dry conditions, careful temperature control
Ethyl Substitution Alkylation or starting from ethyl-substituted precursors Allows regioselective substitution May require stereochemical control
Oxidation DMSO/oxalyl chloride system for converting hydroxy to ketone High purity product, mild oxidation Low temperature needed, sensitive reagents
Overall Route Multi-step with isolation after each step Good control of purity and yield Several steps increase time and cost

Summary of Research Findings

  • The Boc protection step is well-established and provides a reliable method to protect the nitrogen atom during subsequent transformations.
  • The ethyl group at the 3-position can be introduced via β-keto ester intermediates or retained from starting materials, with regioselectivity achieved through careful synthetic design.
  • Oxidation using DMSO and oxalyl chloride is an effective method to convert hydroxy groups to ketones in Boc-protected piperidine systems.
  • The overall synthetic route benefits from relatively high yields, good purity, and scalability, making it suitable for industrial pharmaceutical intermediate production.
  • The synthetic methods reduce production cost, energy consumption, and environmental impact compared to older multi-step routes.

Q & A

Advanced Research Question

  • Pharmacokinetics : SwissADME predicts moderate LogP (~2.5), suggesting good membrane permeability but potential P-gp efflux .
  • Docking studies : AutoDock Vina models interactions with enzymes (e.g., cyclooxygenase-2) by aligning the carboxylic acid moiety with catalytic residues .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize in vitro assays .

What are the documented contradictions in reported synthetic routes, and how are they reconciled?

Advanced Research Question
Discrepancies in literature include:

  • Deprotection efficiency : TFA vs. HCl in dioxane for Boc removal—TFA gives higher yields but requires careful neutralization .
  • Racemization risk : Microwave-assisted synthesis reduces reaction time, minimizing stereochemical loss vs. traditional heating .
    Cross-validation with chiral chromatography and kinetic studies resolves these issues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid
Reactant of Route 2
1-(tert-Butoxycarbonyl)-3-ethylpiperidine-3-carboxylic acid

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